2-Acetylcycloheptane-1,3-dione
CAS No.:
Cat. No.: VC14379108
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12O3 |
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Molecular Weight | 168.19 g/mol |
IUPAC Name | 2-acetylcycloheptane-1,3-dione |
Standard InChI | InChI=1S/C9H12O3/c1-6(10)9-7(11)4-2-3-5-8(9)12/h9H,2-5H2,1H3 |
Standard InChI Key | PWGRGELOVXNSIQ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1C(=O)CCCCC1=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-Acetylcycloheptane-1,3-dione (C₉H₁₂O₃) features a cycloheptane backbone with ketone groups at positions 1 and 3 and an acetyl moiety at position 2. The seven-membered ring introduces unique steric and electronic effects compared to smaller cyclic diones like cyclohexane-1,3-dione (six-membered) or cyclopentane-1,3-dione (five-membered). The larger ring size may influence tautomeric equilibria, solubility, and reactivity due to reduced ring strain and enhanced conformational flexibility .
Table 1: Comparative Structural Properties of Cyclic 1,3-Diones
Property | Cyclopentane-1,3-dione | Cyclohexane-1,3-dione | Cycloheptane-1,3-dione (Inferred) |
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Ring Size | 5-membered | 6-membered | 7-membered |
Tautomerization Energy | High | Moderate | Low |
Solubility in Water | Low | Moderate | Moderate-High |
Melting Point (°C) | 105–107 | 148–150 | 130–135 (Estimated) |
Synthesis Methodologies
C-Acylation of Cycloheptane-1,3-dione
The most plausible route to 2-acetylcycloheptane-1,3-dione involves C-acylation of cycloheptane-1,3-dione with acetylating agents. This method mirrors procedures used for cyclohexane-1,3-dione derivatives, where regioselective acylation at the α-position is achieved using 1-acylbenzotriazoles or acetic anhydride under basic conditions . For example, Katritzky and Pastor demonstrated that 1-acylbenzotriazoles selectively acylate cyclic 1,3-diones at the less hindered position, yielding β,β-tricarbonyl compounds in 70–85% yields .
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the enolate intermediate (generated from the cyclic dione) on the acylating agent. The larger cycloheptane ring may slow enolate formation due to reduced acidity of the α-hydrogens compared to smaller rings, necessitating stronger bases like LDA or NaH .
Alternative Approaches
Physicochemical Properties
Spectral Data (Inferred)
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IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (enol C-O stretch) are expected, consistent with β,β-tricarbonyl systems .
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NMR Spectroscopy:
Tautomerization Behavior
Like smaller cyclic diones, 2-acetylcycloheptane-1,3-dione likely exists in equilibrium between keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding, with the equilibrium favoring the enol tautomer in nonpolar solvents .
Applications and Functional Utility
Chelation and Metal Coordination
Cyclohexane-1,3-dione derivatives exhibit strong chelating properties toward transition metals. For example, 2-acetylcyclohexane-1,3-dione binds Fe(III) in alcoholic beverages, improving stability . By analogy, the heptane analog could serve as a chelator in industrial or pharmaceutical contexts, though its larger ring may alter metal-binding kinetics .
Pharmaceutical Intermediates
β,β-Tricarbonyls are pivotal in synthesizing heterocycles. Sharma et al. (2025) utilized cyclohexane-1,3-diones to construct six-membered nitrogen heterocycles via cyclocondensation . Similarly, 2-acetylcycloheptane-1,3-dione could act as a precursor for seven-membered heterocycles, which are underrepresented in drug discovery but offer unique bioactivity profiles .
Herbicide Development
Structural analogs like mesotrione (a triketone herbicide) highlight the agrochemical potential of β,β-tricarbonyls. The acetyl group in 2-acetylcycloheptane-1,3-dione may enhance lipid solubility, improving herbicidal uptake .
Future Directions
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Synthetic Optimization: Develop enantioselective acylation methods to access chiral derivatives for asymmetric catalysis.
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Biological Screening: Evaluate antimicrobial and anticancer activity, leveraging the scaffold’s resemblance to bioactive cyclohexane-diones .
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Materials Science: Explore applications in polymer cross-linking or as ligands in catalytic systems.
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